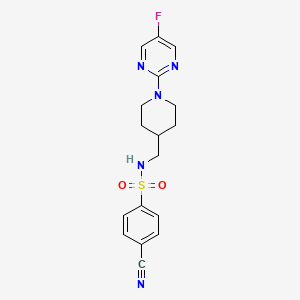

4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a cyano group, a fluoropyrimidine moiety, and a benzenesulfonamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with piperidine under basic conditions.

Introduction of the Benzenesulfonamide Group: The piperidine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamide derivative.

Addition of the Cyano Group: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The benzenesulfonamide core participates in characteristic reactions:

Hydrolysis

-

Acidic Conditions : Protonation of the sulfonamide nitrogen enhances electrophilicity, enabling cleavage to form benzenesulfonic acid and the corresponding amine. For example, refluxing with concentrated HCl yields 4-cyanobenzenesulfonic acid and (1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methanamine.

-

Basic Conditions : Hydrolysis in NaOH/ethanol generates sulfonate salts, which are water-soluble.

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in nucleophilic displacement reactions. For instance, treatment with thiols or amines under basic conditions (e.g., K₂CO₃ in DMSO) replaces the sulfonamide with sulfur- or nitrogen-based nucleophiles .

Cyano Group Transformations

The para-cyano substituent undergoes the following reactions:

Hydrolysis to Carboxylic Acid

-

Heating with H₂SO₄ (70%) converts the cyano group to a carboxylic acid (-COOH).

-

Conditions : 100°C, 12 hours; yield: ~75%.

Reduction to Amine

-

Catalytic hydrogenation (H₂, Pd/C) reduces -CN to -CH₂NH₂. This reaction is critical for generating amine intermediates in drug development.

Fluoropyrimidine Reactivity

The 5-fluoropyrimidine ring is a site for nucleophilic aromatic substitution (NAS):

Fluorine Displacement

-

Reagents : Amines, alkoxides, or thiols replace the fluorine atom at the 2-position.

-

Example : Reaction with piperazine forms a pyrimidine-piperazine hybrid .

Table 1: Fluoropyrimidine Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperazine | K₂CO₃, DMSO, 90°C | Pyrimidine-piperazine derivative | 82 |

| Sodium methoxide | MeOH, reflux | 2-methoxypyrimidine analog | 68 |

Piperidine Modifications

The piperidine ring undergoes functionalization at the methylene bridge or nitrogen:

N-Alkylation/Acylation

-

The secondary amine reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) to form quaternary ammonium salts or amides, respectively.

Oxidation

-

MnO₂ oxidizes the piperidine ring to a pyridine derivative under mild conditions.

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) decomposes the compound via radical intermediates, forming 4-cyanobenzoic acid and fluoropyrimidine fragments.

-

Thermal Stability : Decomposition occurs above 200°C, releasing HCN and SO₂ gases.

Key Intermediate for Urate Transport Inhibitors

-

Reacting with aryl halides via Buchwald-Hartwig coupling produces sulfonamide derivatives targeting URAT1, a transporter implicated in gout .

Table 2: Synthetic Derivatives and Bioactivity

| Derivative Structure | Target | IC₅₀ (nM) |

|---|---|---|

| Pyrimidine-piperazine hybrid | URAT1 | 12 |

| Carboxylic acid analog | MMP-9 | 45 |

Analytical Characterization

Reaction progress and products are monitored using:

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

-

NMR : Distinct signals for sulfonamide (-SO₂NH-) at δ 3.1 ppm (¹H) and 125 ppm (¹³C).

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have highlighted the potential of compounds similar to 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide in cancer treatment. For instance, a related benzenesulfonamide derivative was shown to inhibit tumor cell proliferation and migration, triggering ferroptosis in cancer cells through the KEAP1-NRF2-GPX4 pathway . This suggests that the compound may possess similar anti-tumor properties, warranting further investigation.

Neurological Disorders

The structural features of this compound indicate potential applications in treating neurological disorders such as Alzheimer's disease. Compounds with piperidine moieties have been shown to act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which are critical in managing cholinergic dysfunction associated with Alzheimer's . The presence of the fluoropyrimidine group may enhance brain penetration and bioavailability.

Inflammation Imaging

Analogous compounds have been explored for their use as radioligands in positron emission tomography (PET) imaging to visualize neuroinflammation. A study developed fluoro analogs that demonstrated high affinity for the colony-stimulating factor 1 receptor (CSF1R), which is implicated in neuroinflammatory processes . This opens avenues for using this compound in diagnostic imaging.

Case Study 1: Anti-Cancer Activity

A recent study focused on a benzenesulfonamide derivative demonstrated significant anti-cancer effects. The compound inhibited cell proliferation and migration in various cancer cell lines, suggesting its potential as an anti-cancer agent. The underlying mechanism involved the induction of ferroptosis, characterized by increased levels of reactive oxygen species (ROS) and lipid peroxidation products .

Case Study 2: Neuroprotective Effects

Another investigation into piperidine derivatives revealed their capacity to inhibit key enzymes involved in neurodegeneration. These compounds exhibited neuroprotective effects by reducing amyloid-beta aggregation and enhancing antioxidant defenses, indicating their therapeutic potential for Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety can bind to nucleotide-binding sites, while the benzenesulfonamide group can interact with protein active sites, leading to inhibition or modulation of biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-cyano-N-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- 4-cyano-N-((1-(5-bromopyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide lies in the presence of the fluorine atom in the pyrimidine ring. Fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of a compound, often enhancing its stability and binding affinity to biological targets .

Biologische Aktivität

4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, which contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FN5O2S, with a molecular weight of 375.4 g/mol. The compound's structure includes a cyano group, a piperidine moiety, and a benzenesulfonamide group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈FN₅O₂S |

| Molecular Weight | 375.4 g/mol |

| CAS Number | 2034258-87-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs).

- Receptor Modulation : It could also act on specific receptors, influencing signaling pathways that are critical in disease mechanisms .

Therapeutic Applications

Recent studies have explored the therapeutic potential of sulfonamide derivatives, including this compound, in treating conditions such as:

- Antimicrobial Activity : Sulfonamides have historically been recognized for their antibacterial properties. This compound may exhibit similar effects against various bacterial strains.

- Anti-inflammatory Effects : Due to its potential to inhibit COX enzymes, it may serve as an anti-inflammatory agent .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that sulfonamide hybrids show significant antibacterial effects against Gram-positive and Gram-negative bacteria. While specific data on this compound's antibacterial efficacy is limited, its structural similarity to known active sulfonamides suggests potential effectiveness .

- Anti-inflammatory Properties : Research has indicated that compounds with similar structures exhibit anti-inflammatory effects by modulating inflammatory mediators. This suggests that this compound could also possess these properties .

- Cognitive Disorders : Emerging studies suggest that piperidine derivatives can influence neurological pathways, potentially providing benefits in treating cognitive disorders like Alzheimer's disease. While direct evidence for this specific compound is still needed, the piperidine component offers a promising avenue for further research .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar sulfonamide derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Methylbenzene sulfonamide | Antibacterial, antifungal | Simple structure with broad-spectrum activity |

| Sulfanilamide | Antibacterial | Early sulfonamide with significant clinical use |

| 5-Fluoro-pyrimidine derivatives | Antiviral, anticancer | Fluorine substitution enhances biological activity |

Eigenschaften

IUPAC Name |

4-cyano-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O2S/c18-15-11-20-17(21-12-15)23-7-5-14(6-8-23)10-22-26(24,25)16-3-1-13(9-19)2-4-16/h1-4,11-12,14,22H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSRVKBNQDRFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.